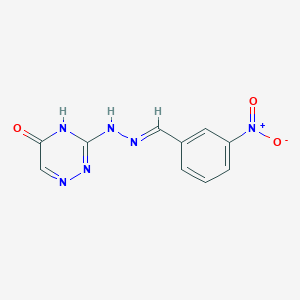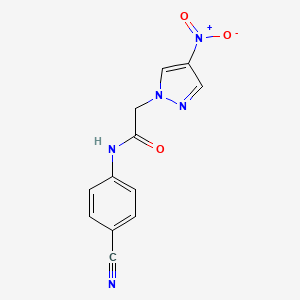
2-(2-furoyl)-N-(1-phenylethyl)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-furoyl)-N-(1-phenylethyl)hydrazinecarbothioamide, also known as FPHC, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. FPHC is a hydrazine derivative that has been synthesized through various methods and has been studied for its biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-(2-furoyl)-N-(1-phenylethyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(2-furoyl)-N-(1-phenylethyl)hydrazinecarbothioamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer progression and inflammation. 2-(2-furoyl)-N-(1-phenylethyl)hydrazinecarbothioamide has also been shown to inhibit the activity of protein kinase C, which is involved in insulin signaling.
Biochemical and Physiological Effects:
2-(2-furoyl)-N-(1-phenylethyl)hydrazinecarbothioamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the improvement of insulin sensitivity, and the reduction of inflammation. 2-(2-furoyl)-N-(1-phenylethyl)hydrazinecarbothioamide has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-furoyl)-N-(1-phenylethyl)hydrazinecarbothioamide has several advantages for lab experiments, including its stability and solubility in various solvents. However, 2-(2-furoyl)-N-(1-phenylethyl)hydrazinecarbothioamide has some limitations, including its potential toxicity and the need for further optimization of its synthesis method.
Orientations Futures
There are several future directions for the study of 2-(2-furoyl)-N-(1-phenylethyl)hydrazinecarbothioamide, including the optimization of its synthesis method, the investigation of its toxicity and pharmacokinetics, and the exploration of its potential as a therapeutic agent for various diseases. Additionally, the development of 2-(2-furoyl)-N-(1-phenylethyl)hydrazinecarbothioamide analogs may lead to the discovery of more potent and selective compounds with therapeutic potential.
Méthodes De Synthèse
2-(2-furoyl)-N-(1-phenylethyl)hydrazinecarbothioamide can be synthesized through various methods, including the reaction between 2-furoyl chloride and N-(1-phenylethyl)hydrazinecarbothioamide in the presence of a base, or the reaction between 2-furoyl isothiocyanate and N-(1-phenylethyl)hydrazinecarbothioamide in the presence of a base. These methods have been optimized to increase the yield and purity of 2-(2-furoyl)-N-(1-phenylethyl)hydrazinecarbothioamide.
Applications De Recherche Scientifique
2-(2-furoyl)-N-(1-phenylethyl)hydrazinecarbothioamide has been studied for its potential as a therapeutic agent for various diseases, including cancer, diabetes, and inflammation. In cancer research, 2-(2-furoyl)-N-(1-phenylethyl)hydrazinecarbothioamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, 2-(2-furoyl)-N-(1-phenylethyl)hydrazinecarbothioamide has been shown to improve insulin sensitivity and glucose uptake in cells. In inflammation research, 2-(2-furoyl)-N-(1-phenylethyl)hydrazinecarbothioamide has been shown to reduce the production of inflammatory cytokines.
Propriétés
IUPAC Name |
1-(furan-2-carbonylamino)-3-(1-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-10(11-6-3-2-4-7-11)15-14(20)17-16-13(18)12-8-5-9-19-12/h2-10H,1H3,(H,16,18)(H2,15,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFELULDFXCRXAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)NNC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-2-ylcarbonyl)-N-(1-phenylethyl)hydrazinecarbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-hydroxy-2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B5977898.png)
![2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5977905.png)


![N-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1,3-benzoxazol-2-amine](/img/structure/B5977926.png)
![5-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)-1,3,4-thiadiazol-2-amine](/img/structure/B5977929.png)
![N-[3-(aminocarbonyl)-5-benzyl-2-thienyl]-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B5977941.png)
![3-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-thiophenecarboxamide](/img/structure/B5977943.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-methoxybenzyl)acetamide](/img/structure/B5977944.png)
![N-[4-(cyanomethyl)phenyl]-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide](/img/structure/B5977961.png)
![1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-ethyl-2,3-piperazinedione](/img/structure/B5977972.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B5977978.png)
![1-(cyclobutylmethyl)-3-hydroxy-3-({methyl[(5-methyl-2-furyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B5977989.png)
